molecular formula C18H19NO4 B14438001 N(beta)-Phenylpropionyltyrosine CAS No. 74717-57-0

N(beta)-Phenylpropionyltyrosine

Cat. No.: B14438001
CAS No.: 74717-57-0
M. Wt: 313.3 g/mol
InChI Key: MCWLXSHTRCIDDZ-INIZCTEOSA-N
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Description

N(beta)-Phenylpropionyltyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpropionyl group attached to the beta position of the amino acid tyrosine. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(beta)-Phenylpropionyltyrosine typically involves the acylation of tyrosine with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N(beta)-Phenylpropionyltyrosine undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.

    Reduction: The carbonyl group in the phenylpropionyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Phenylpropionic acid derivatives.

    Reduction: Phenylpropionyl alcohol derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

N(beta)-Phenylpropionyltyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N(beta)-Phenylpropionyltyrosine exerts its effects is primarily through its interaction with specific molecular targets. The phenylpropionyl group can interact with hydrophobic pockets in proteins, altering their function. Additionally, the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further modulating protein activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N(alpha)-Phenylpropionyltyrosine: Similar structure but with the phenylpropionyl group attached to the alpha position.

    Phenylalanine derivatives: Compounds with a phenyl group attached to the amino acid phenylalanine.

    Tyrosine derivatives: Various compounds with modifications on the tyrosine residue.

Uniqueness

N(beta)-Phenylpropionyltyrosine is unique due to the specific positioning of the phenylpropionyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74717-57-0

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-15-9-6-14(7-10-15)12-16(18(22)23)19-17(21)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,20H,8,11-12H2,(H,19,21)(H,22,23)/t16-/m0/s1

InChI Key

MCWLXSHTRCIDDZ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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